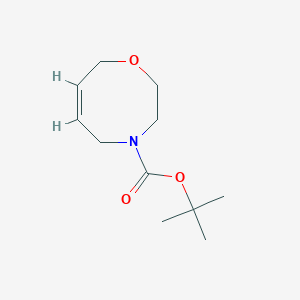
(S)-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid is a chiral compound with significant interest in various scientific fields. Its structure comprises an aminomethyl group, a dimethoxyphenyl group, and an oxopropanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid typically involves multi-step organic synthesis. One common method includes the use of chiral catalysts to ensure the desired stereochemistry. The reaction conditions often involve controlled temperatures and pH levels to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the preparation of intermediates, purification, and quality control to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(S)-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid involves its interaction with specific molecular targets. It may act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The exact mechanism depends on the context of its application, such as its role in medicinal chemistry or enzymology.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid
- 2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid (racemic mixture)
- 2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid derivatives
Uniqueness
(S)-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This stereospecificity often results in different biological activities and properties compared to its racemic or enantiomeric counterparts.
Propriétés
Formule moléculaire |
C12H15NO5 |
|---|---|
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
(2S)-2-(aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C12H15NO5/c1-17-7-3-4-8(10(5-7)18-2)11(14)9(6-13)12(15)16/h3-5,9H,6,13H2,1-2H3,(H,15,16)/t9-/m0/s1 |
Clé InChI |
VGAXRMZHVRONQQ-VIFPVBQESA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)C(=O)[C@H](CN)C(=O)O)OC |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)C(CN)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


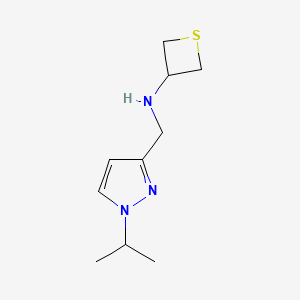
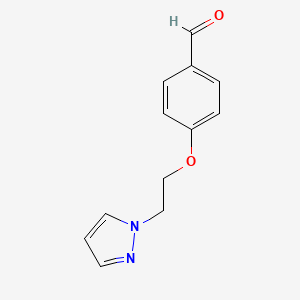
![N,N-Diethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B12991579.png)
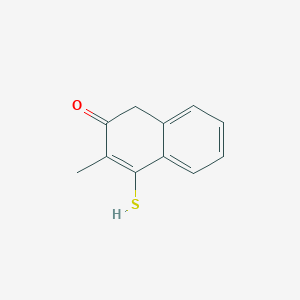

![S-Ethyl 6-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B12991605.png)

![tert-Butyl 1-ethynyl-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12991629.png)

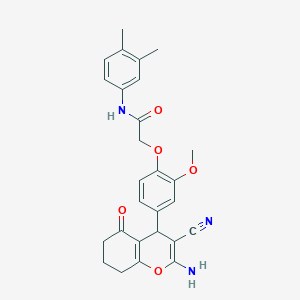

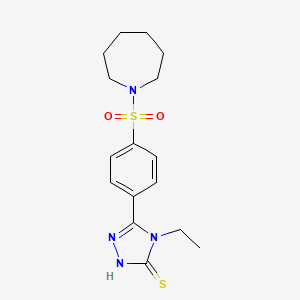
![Benzyl 4-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12991650.png)
